molecular formula C11H13NO5S B077692 4-(Morpholine-4-sulfonyl)-benzoic acid CAS No. 10252-82-1

4-(Morpholine-4-sulfonyl)-benzoic acid

Cat. No. B077692
CAS RN: 10252-82-1
M. Wt: 271.29 g/mol
InChI Key: IGXVSENNUSQCOL-UHFFFAOYSA-N
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Patent
US06521754B2

Procedure details

To a solution of 4-(chlorosulfonyl)-benzoic acid (0.5 g, 2.2 mmol) in THF (20 ml) was added morpholine (0.434 ml, 5 mmol) dropwise over 5 min, and this mixture stirred at r.t.for 1 h. Water (50 ml) was then addedand the mixture agitated, the phases were separated and the aqueous phase extracted with EtOAc (2×50 ml). The combined organic phases were washed with satd. aq. NaCl solution, dried, filtered and evaporated. The residue was chromatographed over SiO2 (Merck 230-400 mesh) eluting with a CHCl3/(acetone+10% HCO2H) (9:1), the product fractions were pooled, evaporated and dried in vacuo (0.05 mmHg, 50° C.) to afford the title compound as a beige solid (270 mg, 20% yield), MS: m/e=271 (M+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.434 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1.O>C1COCC1>[N:14]1([S:2]([C:5]2[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=2)(=[O:4])=[O:3])[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
0.434 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
this mixture stirred at r.t.for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture agitated
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with EtOAc (2×50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aq. NaCl solution, dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over SiO2 (Merck 230-400 mesh)
WASH
Type
WASH
Details
eluting with a CHCl3/(acetone+10% HCO2H) (9:1)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo (0.05 mmHg, 50° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCOCC1)S(=O)(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.